molecular formula C9H16N2O4S B14195049 2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate CAS No. 921755-25-1

2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate

Katalognummer: B14195049
CAS-Nummer: 921755-25-1
Molekulargewicht: 248.30 g/mol
InChI-Schlüssel: WQSBJPFTMUWCJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a diazonium group, an ethoxy group, and a sulfonyl group attached to an ethenolate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor followed by the introduction of the ethoxy and sulfonyl groups. The reaction conditions often require a controlled temperature and pH to ensure the stability of the diazonium intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale diazotization reactions using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a wide range of products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted ethenolates.

Wissenschaftliche Forschungsanwendungen

2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate has several scientific research applications, including:

    Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo further reactions with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate
  • (E)-2-Diazonio-1-ethoxy-2-[(4-methylphenyl)sulfonyl]ethenolate

Uniqueness

2-Diazonio-1-ethoxy-2-(pentane-1-sulfonyl)ethen-1-olate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties compared to similar compounds. The presence of the pentane-1-sulfonyl group, in particular, influences its solubility and reactivity in various chemical environments.

Eigenschaften

CAS-Nummer

921755-25-1

Molekularformel

C9H16N2O4S

Molekulargewicht

248.30 g/mol

IUPAC-Name

ethyl 2-diazo-2-pentylsulfonylacetate

InChI

InChI=1S/C9H16N2O4S/c1-3-5-6-7-16(13,14)8(11-10)9(12)15-4-2/h3-7H2,1-2H3

InChI-Schlüssel

WQSBJPFTMUWCJV-UHFFFAOYSA-N

Kanonische SMILES

CCCCCS(=O)(=O)C(=[N+]=[N-])C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.